2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid
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Overview
Description
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxy group, an isonicotinic acid moiety, and a phenyl ring substituted with an N-methylaminocarbonyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the isonicotinic acid derivative: This can be achieved by reacting isonicotinic acid with appropriate reagents to introduce the hydroxy group at the 2-position.
Introduction of the phenyl ring: The phenyl ring with the N-methylaminocarbonyl group can be synthesized separately and then coupled with the isonicotinic acid derivative using a suitable coupling agent.
Final assembly: The final step involves the coupling of the hydroxy-isonicotinic acid derivative with the phenyl ring derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using high-yield reactions, cost-effective reagents, and efficient purification methods to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The N-methylaminocarbonyl group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to substitute the hydroxy group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and N-methylaminocarbonyl groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Shares a similar hydroxy group but differs in the substitution pattern on the phenyl ring.
2-Hydroxy-5-nitrobenzoic acid: Contains a nitro group instead of the N-methylaminocarbonyl group.
2-Hydroxy-5-chlorobenzoic acid: Features a chloro group instead of the N-methylaminocarbonyl group.
Uniqueness
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid is unique due to the presence of the N-methylaminocarbonyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[3-(methylcarbamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-15-13(18)9-4-2-3-8(5-9)11-7-16-12(17)6-10(11)14(19)20/h2-7H,1H3,(H,15,18)(H,16,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFFNAVMVNHDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687767 |
Source
|
Record name | 5-[3-(Methylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-07-9 |
Source
|
Record name | 5-[3-(Methylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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